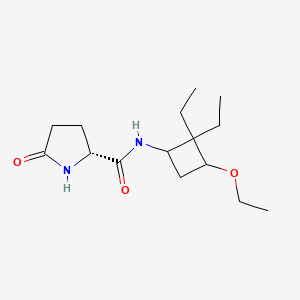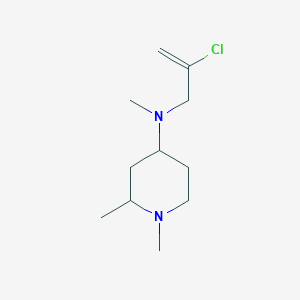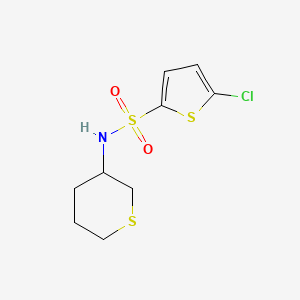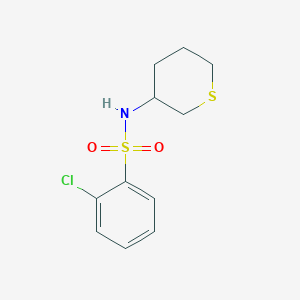![molecular formula C16H17N5OS B7584677 N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTA is a member of the family of compounds called triazoles, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells. Inflammatory diseases have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide in lab experiments is its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. Additionally, this compound is relatively easy to synthesize and can be modified to create derivatives with different properties. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
Synthesis Methods
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(thiophen-2-ylmethyl)acetamide with 4-(1,2,4-triazol-1-yl)aniline in the presence of a base. Other methods involve the use of different starting materials or modifications to the reaction conditions.
Scientific Research Applications
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
Properties
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20(10-15-3-2-8-23-15)16(22)9-18-13-4-6-14(7-5-13)21-12-17-11-19-21/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINKXZUVYXRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CNC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)


![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)





